3-Phenylnaphthalene-1-carbonitrile
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Overview
Description
3-Phenylnaphthalene-1-carbonitrile is an organic compound with the molecular formula C17H11N It is a derivative of naphthalene, where a phenyl group is attached to the third position and a nitrile group is attached to the first position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylnaphthalene-1-carbonitrile can be achieved through several methods. One common approach involves the palladium-catalyzed cyanation of aryl bromides. For instance, the reaction of 3-bromonaphthalene with a cyanide source in the presence of a palladium catalyst can yield this compound . Another method involves the Sandmeyer reaction, where an aryl diazonium salt is converted to the corresponding nitrile using copper(I) cyanide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale palladium-catalyzed cyanation reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product. This includes controlling the temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylnaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-Phenylnaphthalene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Phenylnaphthalene-1-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The aromatic rings can also engage in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- 8-Chloronaphthalene-1-carbonitrile
- 8-Bromonaphthalene-1-carbonitrile
- 8-Iodonaphthalene-1-carbonitrile
- Naphthalene-1,8-dicarbonitrile
Comparison: 3-Phenylnaphthalene-1-carbonitrile is unique due to the presence of both a phenyl group and a nitrile group on the naphthalene ring. This structural feature imparts distinct chemical and physical properties compared to other naphthalene derivatives. For example, the presence of the phenyl group can enhance π-π stacking interactions, while the nitrile group can participate in hydrogen bonding, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-phenylnaphthalene-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N/c18-12-16-11-15(13-6-2-1-3-7-13)10-14-8-4-5-9-17(14)16/h1-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSQOMYAROWMNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565259 |
Source
|
Record name | 3-Phenylnaphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90565259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134202-75-8 |
Source
|
Record name | 3-Phenylnaphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90565259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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